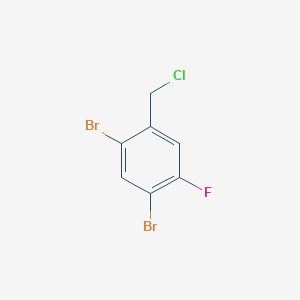

2,4-Dibromo-5-fluorobenzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQBXWDVFJGQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Novel Derivatives for Applied Sciences:the True Potential of This Compound Likely Lies in the Derivatives It Can Generate. a Strategic Research Program Could Involve:

Medicinal Chemistry: Using the benzyl (B1604629) chloride moiety to attach the 2,4-dibromo-5-fluorophenyl scaffold to various pharmacophores. The resulting derivatives could be screened for biological activity, as halogenated aromatic rings are common features in many pharmaceuticals.

Materials Science: Employing sequential and site-selective cross-coupling reactions at the two bromine positions to synthesize novel conjugated materials, liquid crystals, or functional polymers. The fluorine atom could be used to fine-tune the electronic properties and intermolecular interactions of these materials.

Agrochemicals: Developing new pesticides or herbicides, as halogenated benzyl moieties are present in numerous agrochemically active compounds.

By systematically addressing these research gaps, the scientific community can move 2,4-Dibromo-5-fluorobenzyl chloride from a mere catalog entry to a well-understood and valuable building block for innovation across the chemical sciences.

Applications in Complex Molecule Synthesis and Derivatization

Utility as a Building Block for Heterocyclic Compounds

The 2,4-dibromo-5-fluorobenzyl moiety can be incorporated into various heterocyclic systems. The benzyl (B1604629) chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which is a cornerstone of many heterocyclic ring-forming strategies.

The 1,2,3-triazole and 1,2,4-triazole (B32235) scaffolds are crucial in medicinal chemistry. Although direct synthesis from 2,4-dibromo-5-fluorobenzyl chloride is not prominently reported, general methods highlight its potential. One common strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this approach, a benzyl azide (B81097), which could be prepared from this compound via substitution with sodium azide, would react with a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org Another method involves the alkylation of a pre-formed triazole ring. For instance, a 4-trifluoroacetyltriazole can be alkylated with benzyl bromide, regioselectively yielding the 2-isomeric triazole derivative. nih.gov This indicates that this compound could similarly be used to introduce the substituted benzyl group onto a triazole core. nih.govnih.gov

Table 1: General Methods for Triazole Synthesis Using Benzyl Halides

| Method | Reactants | Key Conditions | Product Type |

| Azide-Alkyne Cycloaddition | Benzyl azide (from benzyl halide), Terminal alkyne | Copper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole |

| N-Alkylation | Pre-formed triazole, Benzyl halide | Base (e.g., Na₂CO₃, K₂CO₃) in a polar aprotic solvent (e.g., DMF) | N-Benzylated triazole |

| From Thiosemicarbazides | Thiosemicarbazide intermediates | Cyclization agents | 1,2,4-Triazole derivatives |

The synthesis of functionalized indoles and quinoxalinones can be achieved using benzyl halides. For indoles, a classic approach is the N-alkylation of an indole (B1671886) ring using a benzyl halide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). orgsyn.org This method could be applied to introduce the 2,4-dibromo-5-fluorobenzyl group at the N1-position of the indole scaffold. More advanced methods for creating highly substituted indoles involve the catalytic transfer of secondary alkyl groups, though direct benzylation remains a fundamental transformation. acs.orgnih.gov

Quinoxalinone scaffolds are accessible through several routes. One established method is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov Alternatively, substituted quinoxalines can be prepared from the reaction of o-phenylenediamines with α-haloketones (phenacyl halides). nih.gov While this compound is not an α-haloketone, related strategies involving the alkylation of quinoxalinone precursors could incorporate the benzyl moiety. The Hinsberg-Körner type cyclo-annulation is another powerful strategy for creating 3-benzylquinoxalin-2(1H)-ones. researchgate.net The benzyl group itself has been identified as a key feature in some quinoxaline-based compounds that interact with DNA, acting as an "intercalation switch". nih.gov

Benzoxazoles are another class of heterocycles where benzyl halides are valuable precursors. A common synthetic route involves the reaction of a 2-aminophenol (B121084) with a carboxylic acid derivative. Alternatively, 2-benzyl benzoxazoles can be synthesized via the cyclization of styrenes with 2-nitrophenols, promoted by elemental sulfur. rsc.org More directly, benzoxazoles can be built by reacting 2-aminophenols with amides activated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov The acylation of 2-methylbenzoazoles with reagents like benzoyl chloride also leads to complex benzoxazole (B165842) structures. researchgate.net

Thiourea (B124793) derivatives can be readily synthesized from benzyl halides. A robust, one-pot method involves reacting a benzyl halide with thiourea in refluxing methanol. arkat-usa.org Subsequent addition of a base like sodium hydroxide, followed by a second benzyl halide, can produce symmetrical or unsymmetrical benzyl thioethers. arkat-usa.org Another prevalent method is the reaction of a benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate, which then reacts with an amine to yield the N,N'-disubstituted thiourea. uad.ac.idgoogle.comjrespharm.com The high reactivity of the C=S, C=O, and NH groups in thiourea derivatives makes them versatile synthons and biologically active molecules. nih.gov

Functionalization and Derivatization Studies of this compound

The functionalization of this compound can proceed via several pathways, leveraging the reactivity of its distinct chemical handles. The benzyl chloride group is the most reactive site for nucleophilic substitution. researchgate.netacs.org

Key derivatization reactions include:

Nucleophilic Substitution: The benzylic chloride is an excellent electrophile, susceptible to attack by a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the direct attachment of the 2,4-dibromo-5-fluorobenzyl moiety to other molecules or for the conversion of the chloromethyl group into other functionalities (e.g., azide, cyanide, ether, thioether). researchgate.netibm.com

Oxidation: The benzylic position can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the benzyl group to a carboxylic acid, which would yield 2,4-dibromo-5-fluorobenzoic acid. libretexts.org

Cross-Coupling Reactions: The bromine atoms on the aromatic ring are suitable handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These transformations would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 2- or 4-positions of the benzene (B151609) ring, enabling the synthesis of highly complex and poly-functional aromatic compounds.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Functionality |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Benzyl chloride | Benzylamine, Benzyl ether, Benzyl thioether |

| Azide Substitution | Sodium Azide (NaN₃) | Benzyl chloride | Benzyl azide |

| Oxidation | KMnO₄ | Benzyl group | Carboxylic acid |

| Suzuki Coupling | Boronic acid, Pd catalyst | Aryl bromide | Biaryl system |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl bromide | N-Arylated amine |

Development of Novel Organic Transformations Facilitated by this compound

The unique combination of functional groups in this compound makes it a candidate for facilitating novel organic transformations. The benzylic position is known for its ability to stabilize radicals, carbocations, and carbanions, opening avenues for various reaction pathways. libretexts.org

Recent advances in catalysis could be applied to this substrate:

Photoredox Catalysis: Visible-light-mediated catalysis has been used for the reductive homocoupling of benzyl chlorides to form bibenzyl structures. nih.gov This method, often involving cooperative catalysis with agents like zirconocene, could potentially be applied to this compound to synthesize the corresponding substituted 1,2-diphenylethane (B90400) derivative.

Dehalogenation/Benzylation: Under metal-free conditions using systems like phosphorous acid (H₃PO₃) and iodine, benzyl halides can be dehalogenated to the corresponding toluene (B28343) derivative. nih.govresearchgate.net In the absence of iodine, these conditions can promote the electrophilic substitution of electron-rich arenes with the benzyl halide, forming diarylmethanes. nih.gov This suggests that this compound could act as a benzylation agent for various aromatic substrates under these green conditions.

Friedel-Crafts Benzylation: As a classic electrophilic reaction, the benzylation of arenes with benzyl chlorides in the presence of a Lewis acid (e.g., TiCl₄) is a fundamental transformation for creating diarylmethane structures. osti.gov The specific substitution pattern on this compound would influence the regioselectivity and reactivity in such reactions.

The polyhalogenated nature of the aromatic ring also offers opportunities for regioselective functionalization, allowing for the stepwise introduction of different groups by exploiting the differential reactivity of the C-Cl and C-Br bonds under various catalytic conditions.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 5 Fluorobenzyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,4-dibromo-5-fluorobenzyl chloride, one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a detailed map of its chemical structure.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR) for Resonance Assignment and Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the benzylic region.

Aromatic Protons: The aromatic region would feature two doublets. The proton at the C6 position, being ortho to a bromine atom and meta to another bromine and a fluorine atom, would appear at a downfield chemical shift. The proton at the C3 position, situated between a bromine and a fluorine atom, would also appear as a doublet due to coupling with the fluorine atom.

Benzylic Protons: The methylene (B1212753) protons (-CH₂Cl) would give rise to a singlet, typically in the range of 4.5-5.0 ppm. This downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. For instance, the benzylic protons in 4-fluorobenzyl chloride appear at approximately 4.5 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogens. The carbon atom bonded to fluorine would exhibit a large one-bond coupling constant (¹JC-F). The carbons attached to bromine would be significantly shielded compared to unsubstituted benzene (B151609).

Benzylic Carbon: The benzylic carbon (-CH₂Cl) would appear as a single peak, the chemical shift of which would be influenced by the attached chlorine.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a single resonance for the fluorine atom at the C5 position. The chemical shift would be characteristic of a fluorine atom on a polysubstituted benzene ring. This signal would be split into a doublet of doublets due to coupling with the neighboring aromatic protons.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.6-7.8 (d) | ~115-120 (d, ²JC-F) |

| H-6 | ~7.8-8.0 (d) | ~130-135 |

| -CH₂Cl | ~4.6-4.8 (s) | ~44-47 |

| C-1 | - | ~135-140 |

| C-2 | - | ~118-123 |

| C-4 | - | ~110-115 |

| C-5 | - | ~158-163 (d, ¹JC-F) |

Note: These are predicted values based on data from analogous compounds and general spectroscopic principles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between scalar coupled protons. For this compound, a cross-peak would be expected between the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would definitively link the ¹H signals of the aromatic protons and the benzylic protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern of the aromatic ring. For example, the benzylic protons would show correlations to C-1, C-2, and C-6, and the aromatic protons would show correlations to several other carbons in the ring, allowing for unambiguous assignment of the quaternary carbons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/LC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Molecular Ion Peak: The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks for the molecular ion. The calculated monoisotopic mass is approximately 295.86 Da.

Fragmentation Analysis: Common fragmentation pathways would include the loss of the chlorine atom to form the [M-Cl]⁺ fragment, which would be the benzyl (B1604629) cation. This fragment would be expected to be a prominent peak in the spectrum. Further fragmentation could involve the loss of bromine atoms. For comparison, the mass spectrum of 4-fluorobenzyl chloride shows a strong peak for the [M-Cl]⁺ fragment (the fluorobenzyl cation). chemicalbook.com

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₇H₄Br₂ClF) with high confidence.

Predicted Mass Spectrometry Data

| m/z (Da) | Relative Intensity | Assignment |

| ~296, 298, 300, 302 | Moderate | [M]⁺ cluster (C₇H₄⁷⁹Br₂³⁵ClF, C₇H₄⁷⁹Br⁸¹Br³⁵ClF, etc.) |

| ~261, 263, 265 | High | [M-Cl]⁺ cluster (C₇H₄⁷⁹Br₂F, C₇H₄⁷⁹Br⁸¹BrF, etc.) - Benzyl cation fragment |

Note: These are predicted values and patterns.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C-H vibrations: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the -CH₂Cl group would appear just below 3000 cm⁻¹.

C-C vibrations: Aromatic C-C stretching vibrations will produce a series of peaks in the 1400-1600 cm⁻¹ region.

C-Halogen vibrations: The C-Br stretching vibrations typically occur in the 500-650 cm⁻¹ range. The C-F stretching vibration is expected in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration for the benzyl chloride moiety would be found in the 650-800 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region would be indicative of the aromatic substitution pattern.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type |

| 3050-3150 | Aromatic C-H stretch |

| 2900-3000 | Aliphatic C-H stretch (-CH₂Cl) |

| 1450-1600 | Aromatic C=C stretch |

| 1200-1250 | C-F stretch |

| 650-800 | C-Cl stretch |

| 550-650 | C-Br stretch |

| 800-900 | Aromatic C-H out-of-plane bend |

Note: These are predicted frequency ranges.

X-ray Crystallography for Single-Crystal Structural Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the substitution pattern on the benzene ring and provide precise bond lengths and angles. For instance, the crystal structure of the related compound 4-bromobenzyl chloride has been determined, providing a reference for the expected solid-state conformation. researchgate.net The analysis would also reveal intermolecular interactions, such as halogen bonding and π-stacking, which govern the crystal packing.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen) in a compound. The experimentally determined percentages would be compared with the calculated values for the empirical formula C₇H₄Br₂ClF to verify its elemental composition and purity.

Calculated Elemental Composition for C₇H₄Br₂ClF

| Element | Percentage (%) |

| Carbon (C) | 28.17 |

| Hydrogen (H) | 1.35 |

| Bromine (Br) | 53.56 |

| Chlorine (Cl) | 11.89 |

| Fluorine (F) | 6.37 |

This comprehensive analytical approach, combining various spectroscopic and crystallographic methods, is essential for the unequivocal structural elucidation and characterization of this compound.

Computational and Theoretical Investigations of 2,4 Dibromo 5 Fluorobenzyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For a comprehensive analysis of 2,4-Dibromo-5-fluorobenzyl chloride, a combination of theoretical approaches would be employed.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. In the case of this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine its optimized molecular geometry. These calculations would provide precise bond lengths and angles, offering insights into the steric and electronic effects of the bromine, fluorine, and chloromethyl substituents on the benzene (B151609) ring.

Vibrational frequency analysis is a standard output of geometry optimization calculations. The computed infrared spectrum can be used to assign the characteristic vibrational modes of the molecule. For this compound, this would include the stretching and bending frequencies of the C-Br, C-F, and C-Cl bonds, as well as the vibrations of the aromatic ring and the methylene (B1212753) group.

Table 1: Predicted Geometrical Parameters for this compound Based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | ~1.89 |

| C-F Bond Length (Å) | ~1.35 |

| C-Cl Bond Length (Å) | ~1.78 |

| C-C (aromatic) Bond Length (Å) | ~1.39 - 1.41 |

| C-CH2 Bond Length (Å) | ~1.51 |

Note: The values presented in this table are estimations based on computational studies of other halogenated aromatic compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comwikipedia.orgunesp.br It primarily involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com For this compound, the energy and distribution of these orbitals would be of significant interest.

The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO relates to the molecule's ability to accept electrons, highlighting its electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. In this compound, the electron-withdrawing nature of the halogen atoms would be expected to lower the energy of both the HOMO and LUMO.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map of this compound would illustrate the electron-rich and electron-poor regions.

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas with a high electron density, which are prone to electrophilic attack. For this molecule, these regions would likely be concentrated around the halogen atoms due to their lone pairs of electrons. nih.gov Conversely, areas of positive electrostatic potential (colored blue) signify electron-deficient regions, which are susceptible to nucleophilic attack. nih.gov Such positive regions would be expected near the hydrogen atoms of the benzene ring and the methylene group.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.goviucr.org By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze the nature and extent of different intermolecular contacts.

For a crystalline sample of this compound, Hirshfeld surface analysis would likely reveal the significance of halogen bonding (Br···Br, Br···Cl, F···Br, F···Cl) and other weak interactions, such as C-H···Br, C-H···F, and C-H···Cl hydrogen bonds, in directing the crystal packing. The analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Table 2: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Expected Contribution (%) |

| H···H | 25-35 |

| H···Br/Br···H | 15-25 |

| H···Cl/Cl···H | 10-20 |

| H···F/F···H | 5-15 |

| C···H/H···C | 10-20 |

| Br···Br | <5 |

| C···C | <5 |

Note: These percentages are hypothetical and based on analyses of other halogenated organic molecules. The actual values would depend on the specific crystal packing of the compound.

Computational Prediction of Reaction Pathways and Selectivity

Computational methods can be employed to predict the likely reaction pathways and selectivity of this compound in various chemical transformations. For instance, DFT calculations can be used to model the transition states of potential reactions, such as nucleophilic substitution at the benzylic carbon. By comparing the activation energies of different pathways, one can predict the most favorable reaction product.

For example, in a reaction with a nucleophile, computational studies could help determine whether the substitution occurs via an SN1 or SN2 mechanism. The stability of the potential benzylic carbocation intermediate would be a key factor in assessing the likelihood of an SN1 pathway. The presence of electron-withdrawing halogens on the aromatic ring would likely destabilize a carbocation, potentially favoring an SN2 mechanism.

In Silico Molecular Docking Studies with Relevant Biological Receptors (from a methodological perspective)

In silico molecular docking is a computational technique fundamental to structure-based drug design, allowing researchers to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. ijpsjournal.comnih.gov This method simulates the interaction between a ligand, such as this compound or its derivatives, and the active site of a biological receptor, typically a protein. ijpsjournal.comlongdom.org The primary goals are to predict the binding mode and to estimate the strength of the interaction, often expressed as a binding energy score. nih.goviaanalysis.com While specific docking studies focusing solely on this compound are not extensively detailed in publicly available literature, the methodological approach is well-established and can be thoroughly described by examining studies on structurally related halogenated aromatic compounds. nih.govresearchgate.netresearchgate.net

The process begins with the preparation of both the ligand and the receptor. ijpsjournal.com Three-dimensional structures of the target receptors are typically obtained from crystallographic data available in repositories like the Protein Data Bank (PDB). nih.gov These receptor structures undergo a preparation phase that includes the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of atomic charges. mdpi.com Similarly, the 3D structure of the ligand is generated and optimized to achieve a stable, low-energy conformation. ijpsjournal.com

Once the molecules are prepared, the next critical step is the identification of the binding site on the receptor. researchgate.net A grid box is defined around this active site to focus the computational search. The docking simulation is then performed using specialized software, which employs search algorithms to explore a wide range of possible conformations and orientations (poses) of the ligand within the receptor's binding pocket. ijpsjournal.com Commonly used software suites for this purpose include AutoDock, AutoDock Vina, GOLD, and Glide. iaanalysis.com These programs often utilize algorithms such as the Monte Carlo simulated annealing, genetic algorithms, or the Lamarckian Genetic Algorithm to efficiently sample the conformational space. ijpsjournal.comiaanalysis.com

Each generated pose is evaluated by a scoring function, which calculates a score—often referred to as binding energy—to estimate the binding affinity. iaanalysis.comresearchgate.net A more negative binding energy value typically indicates a more stable and favorable protein-ligand interaction. researchgate.net The final output of a docking simulation is a set of ranked poses, with the top-ranked pose representing the most probable binding mode. etflin.com This pose is then analyzed visually to understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and the amino acid residues of the receptor. researchgate.netyoutube.com This detailed analysis provides crucial insights into the structural basis of the ligand's potential biological activity. ijpsjournal.com

Table 1: Methodological Overview of Molecular Docking

| Step | Description | Purpose | Common Tools/Software |

|---|---|---|---|

| 1. Structure Preparation | Obtain and prepare 3D structures of the receptor (protein) and the ligand (chemical compound). | To ensure structures are in a chemically correct and computationally ready state. | Protein Data Bank (PDB), Chimera, AutoDockTools, Schrödinger Maestro |

| 2. Binding Site Definition | Identify the active site or binding pocket on the receptor surface. | To define the search space for the docking algorithm, increasing efficiency and accuracy. | AutoGrid (part of AutoDock), SiteMap (Schrödinger), manual definition based on known data |

| 3. Docking Simulation | A search algorithm generates multiple binding poses of the ligand within the active site. | To explore all possible orientations and conformations of the ligand for binding. | AutoDock Vina, GOLD, Glide, DOCK, MOE |

| 4. Scoring and Ranking | A scoring function calculates the binding affinity (e.g., binding energy in kcal/mol) for each pose. | To predict the strength of the ligand-receptor interaction and rank the poses. | AutoDock Vina scoring function, GoldScore, ChemScore, GlideScore |

| 5. Post-Docking Analysis | The top-ranked poses are visually analyzed to identify key molecular interactions. | To understand the structural basis of binding, such as hydrogen bonds and hydrophobic contacts. | PyMOL, Discovery Studio Visualizer, LigPlot+ |

Detailed research findings from docking studies on compounds structurally related to this compound illustrate the application of this methodology. These studies provide valuable data on the potential interactions of this class of compounds with various biological targets.

Table 2: Example Docking Scores from Studies on Related Bromo-Fluorophenyl Compounds

| Compound Class/Derivative | Target Receptor(s) | Docking Software | Binding Energy (kcal/mol) | Key Findings |

|---|---|---|---|---|

| N-benzyl aniline derivatives | Carbonic Anhydrase I/II (hCA I/II), Acetylcholinesterase (AChE) | AutoDock Vina | -8.8 to -9.3 | High binding affinities observed, suggesting potent inhibitory potential. researchgate.net |

| Spiropyrazoline derivatives | PARP1 | Not Specified | -8.7 to -9.7 | The compounds are predicted to bind effectively to the PARP1 active site. mdpi.com |

| 1,7-dibenzyl substituted theophylline derivatives | Bromodomain-containing protein 4 (BRD4) | Not Specified | Not specified; IC50 values reported | Docking predicted binding patterns and identified crucial amino acid residues for selective inhibition. researchgate.net |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 2,4-Dibromo-5-fluorobenzyl Chloride

Currently, this compound is primarily understood as a chemical intermediate or building block. Its core identity is defined by the reactive benzylic chloride group. Benzyl (B1604629) halides are a well-understood class of compounds in organic chemistry, known to readily participate in nucleophilic substitution reactions. The substitution can proceed via both SN1 (through a resonance-stabilized benzyl carbocation) and SN2 (with a transition state stabilized by the adjacent π-system) pathways, making them highly versatile. youtube.comyoutube.com

Modern synthetic methods have further expanded the reactivity profile of benzyl halides. Recent advancements in photoredox and metallaphotoredox catalysis frequently employ benzyl halides as precursors for generating benzyl radicals. acs.orgorganic-chemistry.org These radicals are key intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures under mild conditions. acs.orgorganic-chemistry.org

The specific substitution pattern of this compound—with two bromine atoms and one fluorine atom—is expected to modulate its reactivity in several ways:

Inductive Effects: The electron-withdrawing nature of the halogen atoms would influence the electron density of the aromatic ring and the stability of potential cationic or radical intermediates.

Steric Hindrance: The bromine atom ortho to the chloromethyl group could provide steric hindrance, potentially influencing the kinetics of substitution reactions at the benzylic carbon.

Sites for Further Functionalization: The bromine atoms serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups.

Despite these inferred properties, specific, peer-reviewed studies detailing the synthesis, characterization, and reaction scope of this compound are conspicuously absent from the mainstream chemical literature. Its existence is noted primarily in chemical supplier catalogs, suggesting it is produced for use as a reagent in larger synthetic campaigns, likely within industrial or specialized contract research settings.

Identification of Key Research Gaps and Unexplored Areas

The primary research gap is the fundamental characterization and systematic study of this compound itself. The lack of dedicated research has resulted in several specific unexplored areas.

Interactive Table: Unexplored Research Areas for this compound

| Research Area | Description of Gap | Potential Impact |

| Physicochemical Properties | There is no publicly available, verified data on key properties such as melting point, boiling point, solubility, or crystallographic structure. | This data is essential for safe handling, reaction optimization, and computational modeling. |

| Spectroscopic Data | A comprehensive and authenticated set of spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry) is not published in academic literature. | Such data is crucial for quality control and for the unambiguous identification of the compound and its reaction products. |

| Systematic Reactivity Studies | The reactivity of the compound in a broad range of standard organic transformations has not been systematically evaluated and compared to other benzyl halides. | Understanding its substrate scope would allow chemists to predict its behavior and design more efficient synthetic routes. |

| Mechanistic Investigations | No studies have investigated the precise mechanistic pathways (e.g., SN1 vs. SN2 dominance, radical stability) for its reactions, particularly how the halogen substitution pattern influences them. | Mechanistic insight could lead to the development of highly selective and novel transformations. |

| Derivatization Potential | While the bromine atoms are presumed sites for cross-coupling, the scope and efficiency of these reactions using this specific substrate have not been explored. | A library of derivatives could be a valuable resource for screening in medicinal chemistry and materials science. |

Prospective Avenues for Future Research on this compound and its Derivatives

The significant gaps in our understanding of this compound present numerous opportunities for valuable chemical research. Future investigations could unlock its potential as a powerful tool in synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.